Pimozide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tourette Syndrome

Studies have investigated the potential of pimozide to manage symptoms of Tourette Syndrome, a neurological disorder characterized by involuntary tics. Pimozide's dopamine antagonism may help reduce the frequency and severity of tics []. However, its use is limited due to the risk of side effects, and other medications are often preferred for first-line treatment [].

Tardive Dyskinesia

Tardive dyskinesia is a movement disorder that can develop as a side effect of long-term antipsychotic medication use. Pimozide has been explored as a potential treatment due to its dopamine-blocking properties, which may help alleviate involuntary movements []. However, the research is limited, and its use for this purpose is not yet widely recommended [].

Schizophrenia Research

Pimozide's role as a dopamine antagonist has led to investigations into its potential benefits for schizophrenia, a mental illness characterized by delusions and hallucinations. While some early studies showed promise, pimozide is not a first-line treatment for schizophrenia due to the availability of safer and more effective medications []. However, it may be used in specific research settings to understand the role of dopamine in the disease process [].

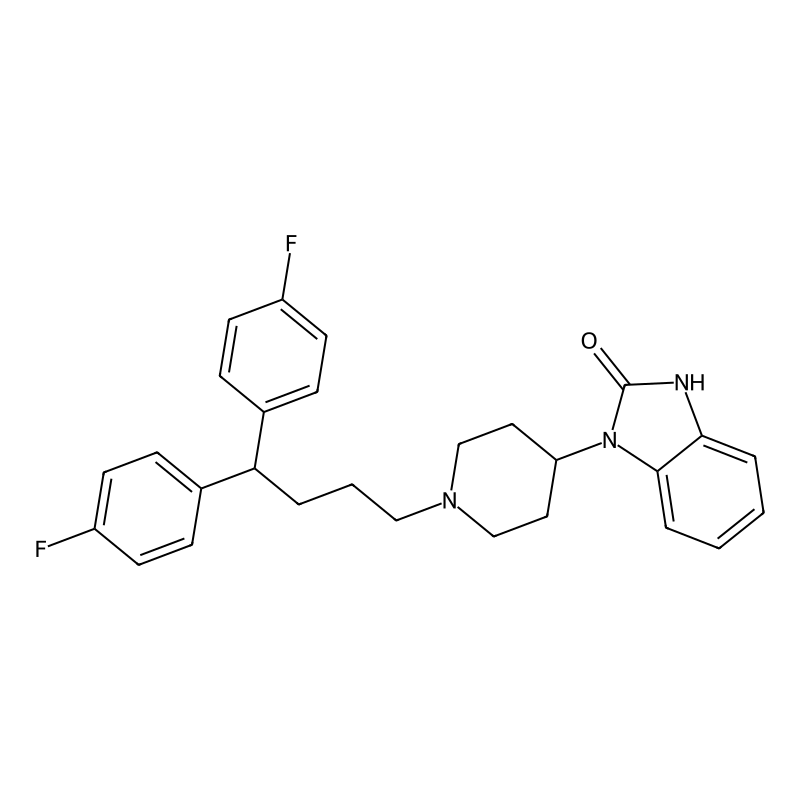

Pimozide is an antipsychotic medication primarily used to manage Tourette syndrome and, in some cases, schizophrenia. It belongs to the diphenylbutylpiperidine class of drugs and was first discovered by Janssen Pharmaceutica in 1963. The chemical structure of pimozide is represented by the formula , with a specific structural formula that includes a benzimidazole moiety and a butyl side chain . Pimozide acts mainly as a dopamine receptor antagonist, specifically targeting D2, D3, and D4 receptors, which are crucial in regulating mood and behavior .

Pimozide's therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system []. Dopamine is a neurotransmitter involved in motor control, and Pimozide's action helps regulate dopamine activity, potentially reducing tics associated with Tourette syndrome [].

- Formation of the benzimidazole ring: This is achieved through cyclization reactions involving suitable aromatic compounds.

- Attachment of the butyl side chain: Alkylation reactions are used to introduce the butyl group onto the benzimidazole structure.

- Fluorination: The addition of fluorine atoms is performed using electrophilic fluorination methods to yield the final pimozide structure.

These steps may vary slightly depending on the specific synthetic route chosen by researchers or pharmaceutical manufacturers .

Pimozide is primarily indicated for:

- Tourette Syndrome: It effectively reduces both motor and vocal tics.

- Schizophrenia: While not commonly used due to the rise of atypical antipsychotics, it can still be prescribed for patients who do not respond to other treatments.

- Other Conditions: Pimozide has been explored for off-label uses in managing conditions like severe behavioral disorders and certain anxiety disorders .

Pimozide's pharmacokinetics can be significantly affected by interactions with other medications. Notably:

- Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 or CYP2D6 can increase pimozide levels, raising the risk of adverse effects such as QT prolongation.

- Prolonged QT Interval: Caution is advised when co-administering pimozide with other medications known to prolong the QT interval, as this can lead to serious cardiac events .

Pimozide shares similarities with several other antipsychotics but stands out due to its specific receptor affinity and applications. Here are some comparable compounds:

| Compound | Class | Primary Use | Unique Features |

|---|---|---|---|

| Haloperidol | Butyrophenone | Schizophrenia | Strong D2 receptor antagonist; higher sedation risk |

| Fluphenazine | Phenothiazine | Schizophrenia | Long-acting formulation available |

| Aripiprazole | Atypical antipsychotic | Schizophrenia | Partial agonist at D2 receptors; lower extrapyramidal side effects |

| Risperidone | Atypical antipsychotic | Schizophrenia | Serotonin-dopamine antagonist; broader receptor activity |

| Olanzapine | Atypical antipsychotic | Schizophrenia | Greater efficacy against negative symptoms |

Pimozide's unique profile as a typical antipsychotic with a specific focus on Tourette syndrome distinguishes it from these compounds. Its prolonged half-life (approximately 55 hours) also sets it apart from many other antipsychotics, allowing for less frequent dosing .

Pimozide, 1-(1-(4,4-bis(p-fluorophenyl)butyl)-4-piperidyl)-2-benzimidazoline, was first synthesized in 1963 by Janssen Pharmaceutica [1]. The classical synthesis approach developed by Janssen follows a two-step nucleophilic substitution reaction pathway that involves the coupling of 4-(2-oxo-1-benzimidazolinyl)-piperidine with 1-chloro-4,4-di-(4-fluorophenyl)butane [2] [3].

The historical synthesis method, as documented in United States Patent 3,196,157, employs methyl isobutyl ketone as the primary reaction solvent [3] [4]. This classical route proceeds through SN2 nucleophilic substitution under harsh reaction conditions requiring temperatures of 120°C and extended reaction times of up to 65 hours [3]. The process requires stoichiometric amounts of sodium carbonate (1.60 equivalents) as the base and generates significant waste through multiple purification steps involving diisopropyl ether extraction followed by sequential recrystallizations from acetone/methyl isobutyl ketone and finally acetone [3].

The major metabolic pathway for pimozide involves oxidative N-dealkylation, producing two primary metabolites: 4-bis(p-fluorophenyl)butyric acid and N-4-piperidyl-2-benzimidazolinone [5]. These metabolites are considered pharmacologically inactive, as peak pharmacological activity correlates with maximum brain levels of unchanged pimozide rather than total radioactivity [5]. When radiolabeled pimozide was administered to experimental animals, 32% of radioactivity was excreted in urine, primarily as N-4-piperidyl-2-benzimidazolinone, while 42% was eliminated through feces, consisting of equal proportions of unchanged pimozide and N-4-piperidyl-2-benzimidazolinone [5].

Industrial production of pimozide has evolved significantly since the original Janssen synthesis. Contemporary manufacturing processes focus on optimizing reaction conditions, reducing environmental impact, and improving overall yield. The synthesis remains fundamentally based on the alkylation of the piperidine nitrogen in 4-(2-oxo-1-benzimidazolinyl)-piperidine with the corresponding chloroalkyl intermediate [2] [3]. Process optimization studies have demonstrated that reaction parameters such as temperature, base equivalents, and reaction time significantly influence both yield and product purity [6].

| Parameter | Classical Method [3] | Optimized Method [3] |

|---|---|---|

| Solvent | Methyl isobutyl ketone | Glycerol formal |

| Temperature | 120°C | 60-90°C |

| Reaction time | 65 hours | 7 hours |

| Base equivalents | 1.60 eq Na₂CO₃ | 1.10 eq Na₂CO₃ |

| Yield | 80% | 98% |

Novel Catalytic Approaches in Piperidine Ring Formation

The piperidine ring system represents a fundamental structural component of pimozide, and innovative catalytic methodologies have emerged for its construction. Recent advances in piperidine synthesis have focused on developing more efficient and environmentally sustainable approaches that can be applied to pharmaceutical manufacturing processes [7] [8].

Rhodium-catalyzed transfer hydrogenation has demonstrated exceptional utility in the asymmetric synthesis of piperidines from pyridinium salts [9]. This methodology employs chiral primary amines under reducing conditions to achieve excellent diastereo- and enantioselectivities. The rhodium catalyst system enables the preparation of various chiral piperidines and fluoropiperidines with remarkable functional group tolerance, overcoming limitations associated with traditional asymmetric hydrogenation approaches [9]. The transamination mechanism allows for facile access to alkylated and nitrogen-15 labeled piperidines, which are valuable for pharmacokinetic studies [9].

Gold(I)-catalyzed cyclization represents another significant advancement in piperidine formation [7]. The reaction utilizes an iodine(III) oxidizing agent and enables difunctionalization of non-activated alkenes to form substituted piperidines through oxidative amination. This methodology simultaneously forms an N-heterocycle while introducing an O-substituent, providing synthetic efficiency through multiple bond formations in a single transformation [7].

Palladium-catalyzed approaches have shown remarkable promise for enantioselective piperidine synthesis [7]. Novel pyridine-oxazoline ligands enable palladium activation of olefins by weakening the pyridine nitrogen-palladium(II) bond, thereby enhancing electrophilicity. The incorporation of sterically bulky substituents at the C6 position of the ligand framework provides enhanced control over stereochemical outcomes [7].

Intramolecular aza-Michael reactions represent a straightforward strategy for constructing enantiomerically enriched N-heterocycles through double bond activation [7]. Organocatalytic approaches utilizing quinoline catalysts combined with trifluoroacetic acid as cocatalyst afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines in excellent yields. The ratio of catalysts employed plays a crucial role in preventing final product isomerization [7].

Carbene-catalyzed intramolecular aza-Michael reactions provide an alternative approach to traditional base-catalyzed methods [7]. N-heterocyclic carbene catalysts enable enhanced enantioselectivity and improved yields compared to base-only reactions, demonstrating the versatility of organocatalytic approaches in piperidine construction [7].

Green Chemistry Innovations in Solvent Selection (e.g., Glycerol Formal Systems)

The implementation of green chemistry principles in pimozide synthesis has led to significant innovations in solvent selection, with glycerol formal emerging as a particularly promising alternative to traditional organic solvents [2] [3] [10] [4]. Glycerol formal represents a paradigm shift toward more sustainable pharmaceutical manufacturing processes.

Glycerol formal, consisting predominantly of 60% 5-hydroxy-1,3-dioxane and 40% 4-hydroxymethyl-1,3-dioxolane, demonstrates superior environmental and safety profiles compared to traditional solvents . This bio-derived solvent exhibits minimal toxicity, with oral and dermal LD₅₀ values exceeding 2000 mg/kg in animal studies . The compound is classified as non-corrosive and non-irritating to skin under Global Harmonized System guidelines, though it may cause serious eye irritation upon direct contact .

The application of glycerol formal in pimozide synthesis has demonstrated remarkable process improvements compared to the classical methyl isobutyl ketone-based approach [2] [3]. The glycerol formal-mediated process operates at significantly lower temperatures (60-90°C versus 120°C) and achieves complete conversion in substantially reduced reaction times (2-7 hours versus 65 hours) [3]. The improved efficiency stems from glycerol formal's unique solvation properties that enhance nucleophilic substitution kinetics while maintaining reaction selectivity [3].

Process optimization studies have established optimal glycerol formal concentrations of 3-10 mL per gram of 4-(2-oxo-1-benzimidazolinyl)-piperidine substrate, with 3-5 mL representing the preferred range for enhanced productivity [3]. The reaction proceeds effectively in the presence of bases such as sodium carbonate (1.0-1.2 equivalents) and benefits from catalytic amounts of potassium iodide to facilitate the nucleophilic substitution mechanism [3].

Product isolation and purification represent additional advantages of the glycerol formal system [3]. The high water solubility of glycerol formal enables simple dissolution of both salts and solvent in water, followed by straightforward filtration to obtain the desired product. This simplified workup contrasts sharply with the traditional process requiring multiple organic extractions and recrystallizations [3].

Glycerol formal synthesis occurs through condensation reactions involving glycerol and formaldehyde under mild conditions . The reaction typically employs acid catalysts such as sulfuric acid or functionalized ionic liquids to facilitate the transformation with high product selectivity and efficiency . The resulting solvent demonstrates excellent stability under normal temperature and pressure conditions [12].

The environmental benefits of glycerol formal extend beyond its renewable origin [13] [14]. As a derivative of glycerol, a major byproduct of biodiesel production, glycerol formal represents an effective utilization strategy for waste biomass streams [14]. The biocompatibility and biodegradability of glycerol formal align with sustainable manufacturing principles while reducing dependence on petroleum-derived solvents [15].

| Property | Glycerol Formal [12] | Methyl Isobutyl Ketone |

|---|---|---|

| Toxicity (LD₅₀) | >2000 mg/kg | 2080 mg/kg |

| Biodegradability | Excellent | Limited |

| Renewable origin | Yes | No |

| Water solubility | High | Low |

| Vapor pressure | Low | High |

Radiolabeling Techniques for Pharmacokinetic Studies

Radiolabeling techniques play a crucial role in understanding the pharmacokinetic and metabolic profiles of pimozide through the incorporation of radioactive isotopes that enable precise tracking of drug distribution and biotransformation [16] [17] [18] [19] [5]. The primary isotopes employed for pimozide labeling include carbon-14 and tritium, each offering distinct advantages for specific research applications.

Carbon-14 labeling represents the gold standard for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies due to its longer half-life (5730 years) and stable incorporation into the molecular framework [20] [18] [19]. The labeling typically involves substituting one or more stable carbon atoms in the pimozide molecule with carbon-14, enabling complete mass balance studies throughout the drug development process [19]. Carbon-14 labeled pimozide demonstrates identical chemical properties to the unlabeled compound while providing quantitative detection capabilities through liquid scintillation counting [18].

Late-stage carbon-14 labeling methodologies have emerged as particularly valuable approaches for pharmaceutical research [18]. The Staudinger aza-Wittig procedure enables incorporation of [¹⁴C]CO₂ into cyclic urea and carbamate structures under extremely mild conditions, achieving radiochemical incorporation within 5 minutes at room temperature [18]. This methodology demonstrates remarkable functional group compatibility and has been successfully applied to complex pharmaceutical molecules including those containing alcohol, carboxylic acid, amine, and indole functionalities [18].

Electrophilic cyanating approaches utilizing [¹⁴C]KCN provide versatile access to carbon-14 labeled compounds through various synthetic transformations [18]. The in situ generation of electrophilic cyanating agents enables efficient incorporation of radioactive carbon while maintaining high radiochemical yields. Photochemical carboxylation methods offer additional opportunities for carbon-14 incorporation through palladium-catalyzed transformations under mild conditions [18].

Tritium labeling provides complementary advantages for pharmacokinetic studies, particularly in applications requiring high specific activity (28.8 Ci/mmol) compared to carbon-14 (62.4 mCi/mmol) [20]. The significantly higher specific activity of tritium makes it irreplaceable for macromolecular labeling at low molar concentrations, especially for studies involving receptor binding and autoradiography [20]. Tritium-labeled pimozide enables high-resolution autoradiographic studies at cellular and subcellular levels due to the short range of beta particles emitted [20].

Tritium incorporation methodologies include exchange labeling with tritium gas or tritiated water, as well as synthesis utilizing tritiated reagents [21] [20]. Direct exchange labeling under catalytic conditions can achieve site-specific tritium incorporation, while synthetic approaches using tritiated precursors enable predictable isotope placement within the molecular structure [20]. Tritium NMR spectroscopy provides valuable analytical capabilities for confirming labeling sites and assessing radiochemical purity [20].

Metabolic studies utilizing radiolabeled pimozide have elucidated key biotransformation pathways [5] [22]. The primary metabolic route involves N-dealkylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2D6 [22] [23]. Recent research has identified novel hydroxylation pathways, including 5-hydroxypimozide formation via CYP2D6, which represents a previously unrecognized but significant metabolic route [22].

Pharmacokinetic studies using ¹⁴C-labeled pimozide in experimental animals demonstrated extensive tissue distribution, with approximately 10% of radioactivity accumulating in liver, 0.7% in blood, and 0.1% in brain during the first 8 hours following administration [5]. The biological half-life of pimozide was determined to be 5.6 hours in animal models, with unchanged drug representing 84% of brain radioactivity, 47% of blood radioactivity, and 33% of liver radioactivity at one hour post-administration [5].

| Isotope | Half-life | Specific Activity | Applications | Detection Method |

|---|---|---|---|---|

| Carbon-14 [20] [18] | 5730 years | 62.4 mCi/mmol | ADME studies, mass balance | Liquid scintillation |

| Tritium [20] | 12.3 years | 28.8 Ci/mmol | Receptor binding, autoradiography | Liquid scintillation |

Pimozide demonstrates high-affinity binding to dopaminergic receptors with notable subtype selectivity patterns. The compound exhibits the highest affinity for dopamine D3 receptors with a dissociation constant (Ki) of 0.83 nanomolar, followed by D2 receptors at 3.0 nanomolar, and significantly lower affinity for D1 receptors at 6600 nanomolar [1] [2]. This represents approximately 3.6-fold selectivity for D3 over D2 receptors and more than 2000-fold selectivity over D1 receptors.

The binding kinetics of pimozide to D2 and D3 receptors follow the typical pattern observed with antipsychotic agents, where limited selectivity exists between these closely related receptor subtypes [3]. The compound belongs to the diphenylbutylpiperidine class of neuroleptics, which generally show modest D2/D3 selectivity compared to newer selective antagonists. Despite this limited selectivity, pimozide demonstrates sufficient D2 receptor occupancy to produce therapeutic antipsychotic effects at clinical concentrations.

Structural studies indicate that pimozide binds to the orthosteric binding site of dopamine receptors, competing directly with endogenous dopamine [4]. The binding is characterized by rapid association and relatively slow dissociation kinetics, consistent with its classification as a competitive antagonist. The compound shows preferential binding to the high-affinity state of the D2 receptor (D2High), which is the physiologically relevant functional state [5].

Table 1: Dopamine Receptor Binding Affinities of Pimozide

| Receptor | Ki (nM) | Selectivity Ratio |

|---|---|---|

| D3 | 0.83 | 1.0 (reference) |

| D2 | 3.0 | 3.6-fold lower |

| D1 | 6600 | >2000-fold lower |

Serotonergic and Adrenergic Cross-Reactivity Profiles

Pimozide exhibits relatively weak cross-reactivity with serotonergic and adrenergic receptor systems compared to its high affinity for dopaminergic receptors. The compound shows weak to moderate binding affinity for 5-HT2A and 5-HT2C serotonin receptors, which contributes to its overall pharmacological profile but is not considered a primary mechanism of action [6] [7].

The binding affinity for serotonin 5-HT2A receptors is significantly lower than for dopamine D2/D3 receptors, with ratios suggesting minimal functional antagonism at therapeutic concentrations. This pattern differs from atypical antipsychotics that rely on balanced dopamine-serotonin receptor antagonism for their clinical effects. The weak 5-HT2C receptor interaction may contribute to the compound's relatively favorable metabolic side effect profile compared to other antipsychotics [7].

Pimozide demonstrates negligible affinity for alpha-1 adrenergic receptors, which explains the absence of significant cardiovascular side effects related to peripheral alpha-1 blockade such as orthostatic hypotension [8]. The compound also shows minimal interaction with histamine H1 receptors, contributing to its relatively non-sedating profile compared to phenothiazine antipsychotics.

Muscarinic acetylcholine receptor interactions are moderate, particularly with the M3 subtype, which may contribute to anticholinergic effects at higher doses but is generally less pronounced than with traditional antipsychotics [6]. This selectivity pattern places pimozide in the "dopaminergic" cluster of antipsychotics characterized by relatively pure dopaminergic antagonism without significant multi-receptor effects [9].

Table 2: Serotonergic and Adrenergic Cross-Reactivity Profile

| Receptor System | Binding Affinity | Clinical Significance |

|---|---|---|

| 5-HT2A | Weak/Moderate | Minimal contribution to antipsychotic effects |

| 5-HT2C | Weak/Moderate | Favorable metabolic profile |

| α1-Adrenergic | Negligible | Low risk of orthostatic hypotension |

| H1 Histamine | Negligible | Non-sedating profile |

| M3 Muscarinic | Moderate | Mild anticholinergic effects |

STAT Protein Inhibition: Structural Basis for STAT3/STAT5 Modulation

Pimozide functions as a potent inhibitor of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5 and STAT3, representing a mechanism of action distinct from its dopamine receptor antagonism. The compound was identified through cell-based screens as a selective STAT5 inhibitor that reduces tyrosine phosphorylation without directly inhibiting upstream tyrosine kinases [10] [11] [12].

The inhibition of STAT5 occurs with high potency, requiring concentrations of 5-10 micromolar to achieve significant reduction in phosphorylation at tyrosine 694 [10] [12]. This inhibition is not mediated through direct tyrosine kinase inhibition but rather through interference with STAT5 protein function, potentially by binding to the SH2 domain or altering protein-protein interactions necessary for dimerization and nuclear translocation.

STAT3 inhibition by pimozide occurs at slightly higher concentrations (10-20 micromolar) and involves reduction of phosphorylation at tyrosine 705 [13] [14]. Molecular docking studies suggest that pimozide interacts with both STAT5A and STAT5B isoforms with binding energies of -8.4 and -6.4 kilocalories per mole, respectively, indicating favorable binding interactions [14].

The structural basis for STAT protein inhibition involves the benzimidazole core of pimozide, which may mimic phosphotyrosine residues necessary for STAT dimerization. The diphenylbutyl chain provides additional hydrophobic interactions that stabilize binding to STAT protein domains. Cellular thermal shift assays have confirmed direct binding interactions between pimozide and STAT proteins [14].

The inhibition of STAT proteins leads to downstream effects including reduced expression of target genes such as MYC, MCL1, BCL-xL, and CYCLIN D1, ultimately resulting in cell cycle arrest and apoptosis in STAT-dependent cell lines [10] [11] [13]. This mechanism provides therapeutic potential in cancers with constitutively activated STAT signaling pathways.

Table 3: STAT Protein Inhibition by Pimozide

| STAT Protein | Inhibition Concentration | Binding Energy | Primary Effects |

|---|---|---|---|

| STAT5A | 5-10 μM | -8.4 kcal/mol | Tyrosine phosphorylation reduction |

| STAT5B | 5-10 μM | -6.4 kcal/mol | Nuclear translocation inhibition |

| STAT3 | 10-20 μM | Not determined | Target gene expression suppression |

| STAT1 | >50 μM | Minimal | No significant functional effects |

Voltage-Gated Ion Channel Interactions: hERG and T-Type Calcium Channels

Pimozide demonstrates significant interactions with voltage-gated ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel and T-type calcium channels. These interactions contribute to both therapeutic effects and clinically significant side effects.

hERG Potassium Channel Blockade

Pimozide is a high-affinity antagonist of hERG channels with an IC50 of 18 nanomolar, representing one of the most potent hERG blocking activities among antipsychotic medications [15]. This potent blockade occurs through binding to the channel pore region and results in inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is responsible for cardiac repolarization [16].

The hERG channel blockade by pimozide shows concentration-dependent effects with significant inhibition observed at therapeutic concentrations. The compound displays little selectivity for dopamine D2 or serotonin 5-HT2A receptors relative to hERG channel affinity, with less than 10-fold selectivity [17] [18]. This lack of selectivity underlies the significant QT interval prolongation and risk of Torsades de Pointes observed with pimozide administration [19].

The binding mechanism involves high-affinity interaction with the channel in its inactivated state, preferentially blocking channels that have undergone voltage-dependent inactivation [15]. This state-dependent blockade contributes to the reverse rate-dependent nature of QT prolongation, where effects are more pronounced at slower heart rates.

T-Type Calcium Channel Interactions

Pimozide exhibits potent blocking activity against T-type calcium channels (Cav3 family) with IC50 values ranging from 30-50 nanomolar for α1G, α1H, and α1I subtypes [20]. Among neuroleptic agents, pimozide and other diphenylbutylpiperidines represent the most potent T-type calcium channel blockers, with selectivity comparable to their dopamine D2 receptor antagonism [20] [21].

The T-type channel blockade occurs through binding to the central cavity of the channel, similar to other calcium channel blockers. Recent structural studies of human Cav3.3 channels in complex with pimozide have revealed the detailed binding mode, showing how the compound occupies the central cavity with specific interactions mediated by surrounding amino acid residues [22].

T-type calcium channel blockade by pimozide contributes to its effects on cellular excitability and may be responsible for some therapeutic benefits beyond dopamine receptor antagonism. The compound's ability to block these channels may contribute to its effectiveness in treating certain pain conditions and potentially explains some of its unique clinical properties among antipsychotic medications [23].

Table 4: Voltage-Gated Ion Channel Interactions

| Channel Type | IC50/Kd | Functional Consequences | Clinical Significance |

|---|---|---|---|

| hERG (IKr) | 18 nM | QT prolongation | Cardiac arrhythmia risk |

| T-type (α1G) | 30-50 nM | Reduced cellular excitability | Potential analgesic effects |

| T-type (α1H) | 30-50 nM | Altered pacemaker activity | Cardiovascular effects |

| T-type (α1I) | 30-50 nM | Modified calcium influx | Neuronal function modulation |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

6.3 (LogP)

5.6

Appearance

Melting Point

214 - 218 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Pimozide is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. Pimozide selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AG - Diphenylbutylpiperidine derivatives

N05AG02 - Pimozide

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Pimozide has known human metabolites that include 1,3- dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI).

Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined. Half Life: 29 ± 10 hours (single-dose study of healthy volunteers).

Wikipedia

S-Adenosyl_methionine

Biological Half Life

Use Classification

Pharmaceuticals

Dates

2: Rathbone J, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD001949. Review. PubMed PMID: 17636692.

3: Lorenzo CR, Koo J. Pimozide in dermatologic practice: a comprehensive review.

Am J Clin Dermatol. 2004;5(5):339-49. Review. PubMed PMID: 15554735.

4: van Vloten WA. Pimozide: use in dermatology. Dermatol Online J. 2003 Mar;9(2):3. Review. PubMed PMID: 12639456.

5: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(3):CD001949. Review. Update in: Cochrane Database Syst Rev. 2007;(3):CD001949. PubMed PMID: 10908518.

6: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(2):CD001949. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD001949. PubMed PMID: 10796672.

7: Tueth MJ, Cheong JA. Clinical uses of pimozide. South Med J. 1993 Mar;86(3):344-9. Review. PubMed PMID: 8451677.

8: Opler LA, Feinberg SS. The role of pimozide in clinical psychiatry: a review.

J Clin Psychiatry. 1991 May;52(5):221-33. Review. PubMed PMID: 2033030.

9: Shapiro AK, Shapiro E, Fulop G. Pimozide treatment of tic and Tourette disorders. Pediatrics. 1987 Jun;79(6):1032-9. Review. PubMed PMID: 3295739.

10: Colvin CL, Tankanow RM. Pimozide: use in Tourette's syndrome. Drug Intell Clin Pharm. 1985 Jun;19(6):421-4. Review. PubMed PMID: 3891283.